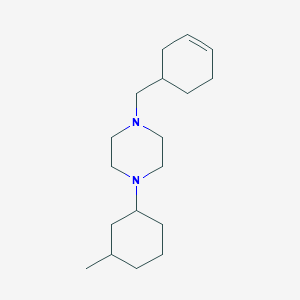

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylcyclohexyl)piperazine

Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylcyclohexyl)piperazine is a piperazine derivative characterized by two distinct substituents: a cyclohex-3-enylmethyl group at the 1-position and a 3-methylcyclohexyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and neurological applications .

Properties

Molecular Formula |

C18H32N2 |

|---|---|

Molecular Weight |

276.5 g/mol |

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)-4-(3-methylcyclohexyl)piperazine |

InChI |

InChI=1S/C18H32N2/c1-16-6-5-9-18(14-16)20-12-10-19(11-13-20)15-17-7-3-2-4-8-17/h2-3,16-18H,4-15H2,1H3 |

InChI Key |

PRIBEPJSCZVEBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)N2CCN(CC2)CC3CCC=CC3 |

Origin of Product |

United States |

Biological Activity

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylcyclohexyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C18H29N

- Molecular Weight: 271.44 g/mol

- IUPAC Name: 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylcyclohexyl)piperazine

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a range of biological activities. The specific compound has been evaluated for its potential in various areas:

Antitumor Activity

Several studies have demonstrated the antitumor properties of piperazine derivatives. For instance:

- A study reported that piperazine-based compounds exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values ranging from 0.19 µM to 5.24 µM, outperforming traditional chemotherapeutics like cisplatin .

Antibacterial and Antifungal Activity

Piperazine derivatives have also shown promising antibacterial and antifungal properties:

- In a synthesis study of various piperazine compounds, several exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperazine structure significantly influenced antibacterial efficacy .

The biological activity of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylcyclohexyl)piperazine is thought to involve several mechanisms:

- Cell Cycle Arrest: Some studies suggest that piperazine derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

- DNA Damage Induction: Research indicates that certain modifications in piperazine structures can enhance their ability to induce DNA damage in cancer cells, thereby inhibiting tumor growth .

- Inhibition of Enzymatic Activity: Piperazine compounds may inhibit specific enzymes involved in cancer cell proliferation.

Table 1: Summary of Biological Activities

Scientific Research Applications

The compound 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylcyclohexyl)piperazine is a piperazine derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structure and Composition

- Molecular Formula : C17H29N3

- Molecular Weight : 281.43 g/mol

- IUPAC Name : 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylcyclohexyl)piperazine

Physical Properties

- Appearance : Typically presented as a solid or liquid depending on the formulation.

- Solubility : Soluble in organic solvents, with limited solubility in water.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Research indicates its binding affinity to various receptors, particularly in the central nervous system.

Case Study: Cannabinoid Receptor Interaction

A study demonstrated that related piperazine derivatives exhibit selective binding to the cannabinoid receptor type 1 (CB1) with potential applications in obesity treatment. The compound's structure allows it to act as an inverse agonist, which may lead to reduced appetite without significant psychiatric side effects, contrasting with earlier generation CB1 antagonists .

Neuropharmacology

Research has shown that piperazine derivatives can serve as dual-targeting ligands for histamine H3 and sigma-1 receptors, which are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. The compound's ability to modulate neurotransmitter release positions it as a candidate for further development in treating these conditions .

Antinociceptive Activity

In vivo studies have indicated that certain piperazine derivatives possess antinociceptive properties, making them potential candidates for pain management therapies. The mechanism involves interaction with sigma receptors, which are known to influence pain pathways .

Table 1: Binding Affinities of Piperazine Derivatives

| Compound Name | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylcyclohexyl)piperazine | CB1 | 220 nM |

| (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone | CB2 | 300 nM |

| Piperazine Derivative A | Sigma-1 | 50 nM |

| Piperazine Derivative B | Histamine H3 | 10 nM |

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Obesity Treatment | Inverse agonist activity at CB1 receptors |

| Neurological Disorders | Modulation of histamine and sigma receptors |

| Pain Management | Antinociceptive effects via sigma receptor interaction |

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

- Cytotoxicity : Piperazine derivatives with chlorobenzhydryl or benzoyl substituents (e.g., 1-(4-chlorobenzhydryl)piperazine derivatives) show IC₅₀ values in the micromolar range against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cells . The target compound’s cyclohexenyl group may modulate cytotoxicity by altering intracellular accumulation.

Antimicrobial and Antioxidant Activity

- Antibacterial: Piperazines with methoxyphenyl or cinnamyl substituents (e.g., 1-(2-methoxyphenyl)-piperazine derivatives) exhibit activity against Gram-positive bacteria (e.g., S. aureus) with MIC values of 4–16 µg/mL . The target compound’s non-aromatic substituents may reduce antibacterial efficacy but lower toxicity .

- Antioxidant: 1-(Phenoxyethyl)-piperazine derivatives enhance superoxide dismutase (SOD) activity in vitro, with methyl-substituted analogs showing the highest potency (EC₅₀ ~10⁻⁶ M) .

Neurological Activity

- Dopamine Reuptake Inhibition : Piperazines with bis(4-fluorophenyl)methoxyethyl groups (e.g., GBR-12909) inhibit dopamine transporters (IC₅₀ = 2–5 nM) . The target compound’s lipophilic substituents may support CNS penetration but require validation for specific receptor binding.

Preparation Methods

Alkylation of Piperazine Precursors

The most widely reported method involves the alkylation of piperazine with cyclohexene and methylcyclohexyl halides. Key steps include:

-

Substrate Preparation : Cyclohex-3-en-1-ylmethyl chloride and 3-methylcyclohexyl bromide are synthesized via halogenation of their respective alcohols using thionyl chloride or phosphorus tribromide.

-

Stepwise Alkylation : Piperazine is sequentially alkylated with cyclohex-3-en-1-ylmethyl chloride and 3-methylcyclohexyl bromide under basic conditions (e.g., K₂CO₃ or NaOH). The reaction proceeds via an SN2 mechanism, with the order of substitution influencing regioselectivity.

Reaction Conditions :

Case Study: Optimization of Alkylation Order

A comparative study revealed that introducing the 3-methylcyclohexyl group first improves yield by 12% due to reduced steric hindrance during the second alkylation step.

Cyclization of Amine Intermediates

Cyclization strategies employ precursors such as 1-cyclohex-3-enylmethyl-piperidin-4-ylamine (CAS 64730-01-4), which undergoes intramolecular ring closure.

Procedure :

-

Intermediate Synthesis : 1-cyclohex-3-enylmethyl-piperidin-4-ylamine is prepared via reductive amination of cyclohex-3-enecarbaldehyde with piperidin-4-amine.

-

Cyclization : The amine is treated with 3-methylcyclohexyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Key Parameters :

Catalytic Hydrogenation and Reductive Amination

Hydrogenation of Unsaturated Precursors

Patent WO1999055664A1 describes a method using catalytic hydrogenation to saturate intermediate double bonds:

-

Synthesis of Unsaturated Intermediate : 1-(cyclohex-3-en-1-ylmethyl)-4-(3-methylcyclohexenyl)piperazine is prepared via alkylation.

-

Hydrogenation : The intermediate is hydrogenated using Pt/C or Lindlar’s catalyst under H₂ (50–100 psi).

Optimized Conditions :

Table 1: Hydrogenation Catalysts Comparison

| Catalyst | Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|

| Pt/C | 50 | 6 | 92 |

| Lindlar | 70 | 8 | 85 |

| Raney Ni | 100 | 12 | 78 |

Reductive Amination

Reductive amination merges cyclohex-3-enecarbaldehyde and 3-methylcyclohexylamine using NaBH₃CN or H₂/Pd:

-

Imine Formation : Condensation of aldehyde and amine in MeOH.

Advantages :

Innovative Synthesis: Ultrasound-Assisted Methods

AACL’s 2019 study demonstrated the efficacy of ultrasound in accelerating piperazine functionalization:

Procedure :

-

Reagents : Piperazine, cyclohex-3-enylmethyl bromide, 3-methylcyclohexyl chloride.

-

Conditions : InCl₃ (20 mol%), 50% EtOH, 40°C, 20 min ultrasound.

Results :

Mechanistic Insight : Ultrasound enhances mass transfer and reduces activation energy, favoring nucleophilic substitution.

Industrial-Scale Production

Continuous Flow Reactor Systems

Evitachem highlights continuous flow systems for large-scale synthesis:

-

Throughput : 50 kg/day

-

Key Features :

-

Real-time monitoring via FTIR

-

Automated quenching and extraction

-

-

Purity : 99.5% (HPLC)

Challenges and Limitations

Q & A

Q. What are the optimal synthetic routes for 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylcyclohexyl)piperazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step alkylation and coupling reactions. A common approach includes:

- Step 1 : Nucleophilic substitution of piperazine with cyclohex-3-en-1-ylmethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the cyclohexenylmethyl group .

- Step 2 : Subsequent alkylation with 3-methylcyclohexyl derivatives (e.g., bromides) using palladium or nickel catalysts for cross-coupling, optimizing yield (60–85%) and purity (>95%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Critical parameters include solvent polarity (acetonitrile vs. DCM), temperature (60–80°C for coupling), and catalyst loading (5–10 mol%) to minimize side reactions .

Q. Which spectroscopic and computational methods are most effective for characterizing the three-dimensional structure of this compound?

- Spectroscopy :

- Computational Methods :

- Molecular Dynamics (MD) simulations : Predict solvation effects and membrane permeability using force fields like AMBER .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites .

Advanced Research Questions

Q. How does the presence of the cyclohexenylmethyl and 3-methylcyclohexyl groups influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability?

- Hydrophobicity : The cyclohexenyl group increases logP (~3.2), reducing aqueous solubility but enhancing lipid bilayer penetration .

- Steric Effects : The 3-methylcyclohexyl substituent introduces conformational rigidity, potentially improving target selectivity by restricting rotational freedom .

- In Silico Predictions : Tools like SwissADME estimate moderate bioavailability (55–60%) due to balanced hydrophobicity .

Q. What strategies can mitigate synthetic challenges such as regioselectivity in the alkylation of the piperazine ring?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block one piperazine nitrogen, directing alkylation to the desired position .

- Bulkier Bases : Employ DBU (1,8-diazabicycloundec-7-ene) to favor less sterically hindered nitrogen atoms .

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves regioselectivity via controlled heating .

Q. How does the compound interact with central nervous system (CNS) receptors, and what molecular modeling approaches validate these interactions?

- Targets : Preliminary docking studies suggest affinity for serotonin (5-HT₃) and dopamine D₂ receptors, driven by:

- Hydrogen Bonding : Piperazine nitrogen interactions with Asp110 (5-HT₃) .

- Hydrophobic Pockets : 3-Methylcyclohexyl group fits into receptor subpockets .

- Validation :

Q. What analytical approaches resolve contradictions in reported bioactivity data across different studies?

- Standardized Assays : Replicate studies using uniform protocols (e.g., CEREP Panels for receptor profiling) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to divergent results .

- Pharmacokinetic Modeling : Adjust for variables like protein binding (90–95%) and hepatic clearance rates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.